tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a 3-methyl-1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative. One common method includes the use of tert-butyl carbamate and 3-methyl-1,2,4-oxadiazole-5-yl ethyl bromide under basic conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where nucleophiles can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidized derivatives of the oxadiazole ring.
- Reduced analogs of the carbamate or oxadiazole ring.
- Substituted carbamate derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is utilized in the synthesis of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog without the oxadiazole ring, used in similar synthetic applications.
N-Boc-ethylenediamine: Contains a similar carbamate group but with an ethylenediamine backbone.
tert-Butyl N-(2-aminoethyl)carbamate: Another analog with a different substituent on the ethyl chain.
Uniqueness: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is unique due to the presence of the 3-methyl-1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable tool in research and industrial applications .
Properties
CAS No. |
321392-80-7 |
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Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-7-12-8(16-13-7)5-6-11-9(14)15-10(2,3)4/h5-6H2,1-4H3,(H,11,14) |
InChI Key |
NXLVUYPHYWYBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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